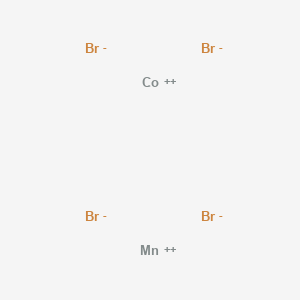
Cobalt(2+) manganese(2+) bromide (1/1/4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+) manganese(2+) bromide (1/1/4) is an inorganic compound with the molecular formula Br₄CoMn This compound is composed of cobalt, manganese, and bromine atoms in a 1:1:4 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt(2+) manganese(2+) bromide can be synthesized through the reaction of cobalt and manganese carbonates, hydroxides, or oxides with hydrobromic acid. The reaction typically involves the addition of formaldehyde, acetaldehyde, formic acid, phenol, hydrazine hydrate, ascorbic acid, oxalic acid, propionic acid, glucose, or fructose as regulators to prepare an aqueous solution of the compound .
Industrial Production Methods
In industrial settings, cobalt(2+) manganese(2+) bromide is often produced by recovering cobalt and manganese from spent lithium-ion battery cathode materials. The process involves physical pre-treatments such as grinding and sieving, followed by chemical processes like leaching, solvent extraction, and stripping. The final product is obtained by reacting the leaching solution with hydrogen bromide .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(2+) manganese(2+) bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, hydrogen peroxide, and various organic acids. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various cobalt and manganese bromides, oxides, and other coordination compounds .
Aplicaciones Científicas De Investigación
Cobalt(2+) manganese(2+) bromide has several scientific research applications, including:
Catalysis: It is used as a catalyst in the production of terephthalic acid and dimethyl terephthalate from p-xylene.
Material Science:
Environmental Science: It is used in the recovery and recycling of valuable metals from spent lithium-ion batteries.
Mecanismo De Acción
The mechanism of action of cobalt(2+) manganese(2+) bromide involves its ability to act as a catalyst in various chemical reactions. The compound’s molecular structure allows it to interact with specific molecular targets and pathways, facilitating the conversion of reactants to products. The bromine atoms in the compound play a crucial role in stabilizing the intermediate species formed during the reactions .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) bromide (CoBr₂): Similar in composition but lacks manganese.
Manganese(II) bromide (MnBr₂): Similar in composition but lacks cobalt.
Cobalt(II) chloride (CoCl₂): Similar in structure but contains chlorine instead of bromine.
Manganese(II) chloride (MnCl₂): Similar in structure but contains chlorine instead of bromine.
Uniqueness
Cobalt(2+) manganese(2+) bromide is unique due to the presence of both cobalt and manganese in its structure, which imparts distinct catalytic properties. The combination of these two metals with bromine enhances its reactivity and stability in various chemical processes .
Propiedades
Número CAS |
122097-34-1 |
|---|---|
Fórmula molecular |
Br4CoMn |
Peso molecular |
433.49 g/mol |
Nombre IUPAC |
cobalt(2+);manganese(2+);tetrabromide |
InChI |
InChI=1S/4BrH.Co.Mn/h4*1H;;/q;;;;2*+2/p-4 |
Clave InChI |
NXTZRSCVEDUAGZ-UHFFFAOYSA-J |
SMILES canónico |
[Mn+2].[Co+2].[Br-].[Br-].[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


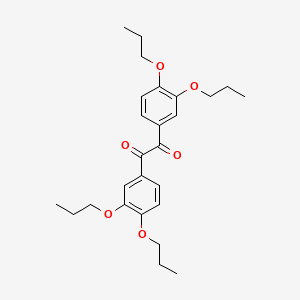

![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)


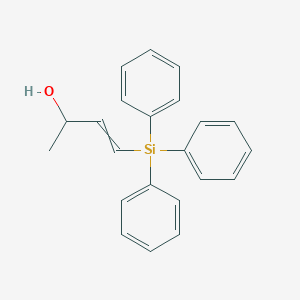
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)
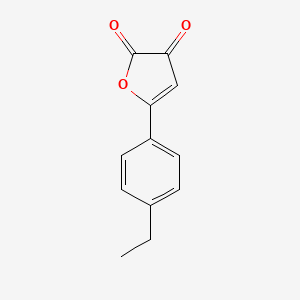
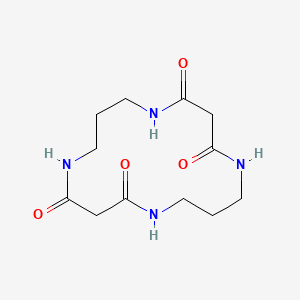
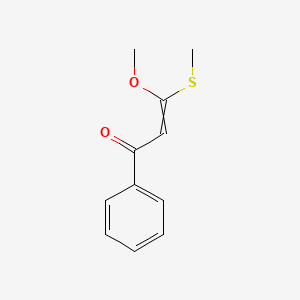


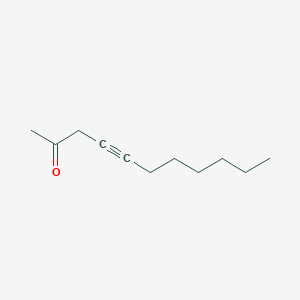
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
